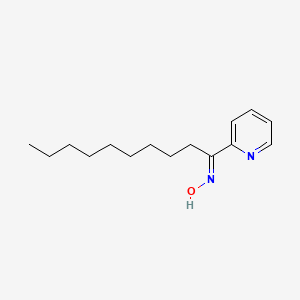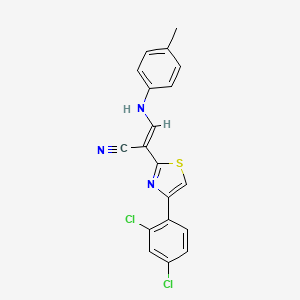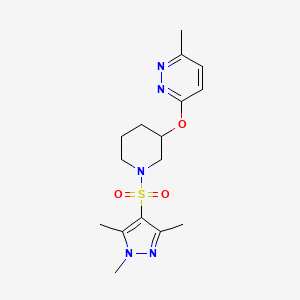
3-(1-Methylpyrazol-4-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Methylpyrazol-4-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide, also known as MPPC, is a chemical compound that has gained attention in scientific research due to its potential use in the treatment of various diseases. MPPC is a piperidine derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
作用机制
The mechanism of action of 3-(1-Methylpyrazol-4-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-kB pathway. 3-(1-Methylpyrazol-4-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide has also been shown to interact with various receptors, including the sigma-1 receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
3-(1-Methylpyrazol-4-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, reduction of amyloid-beta accumulation, protection of dopaminergic neurons, and improvement of cognitive and motor function.
实验室实验的优点和局限性
One advantage of using 3-(1-Methylpyrazol-4-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
未来方向
There are several future directions for research on 3-(1-Methylpyrazol-4-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide, including:
1. Further studies on its mechanism of action to optimize its use in lab experiments and potential clinical applications.
2. Studies on its pharmacokinetics and pharmacodynamics to determine its safety and efficacy in humans.
3. Studies on its potential use in combination therapy with other drugs to enhance its therapeutic effects.
4. Studies on its potential use in other diseases, such as diabetes and cardiovascular disease.
5. Development of new synthesis methods to improve yield and purity of the final product.
In conclusion, 3-(1-Methylpyrazol-4-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide is a promising compound that has shown potential in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and optimize its use in lab experiments and potential clinical applications.
合成方法
3-(1-Methylpyrazol-4-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide can be synthesized through a multi-step process that involves the reaction of pyrazole with 1-(naphthalen-1-ylmethyl)piperidine-4-carboxylic acid, followed by the addition of methyl iodide and the use of a reducing agent. The final product is purified through column chromatography and characterized using various spectroscopic techniques.
科学研究应用
3-(1-Methylpyrazol-4-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-(1-Methylpyrazol-4-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 3-(1-Methylpyrazol-4-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain. In Parkinson's disease research, 3-(1-Methylpyrazol-4-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
属性
IUPAC Name |
3-(1-methylpyrazol-4-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-24-14-19(13-23-24)18-9-5-11-25(15-18)21(26)22-12-17-8-4-7-16-6-2-3-10-20(16)17/h2-4,6-8,10,13-14,18H,5,9,11-12,15H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFGLVRCKHVGNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2751426.png)
![7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime](/img/structure/B2751428.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B2751429.png)

![7-(4-fluorophenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2751435.png)
![N-(2,6-dichlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2751438.png)




![Oxiran-2-yl-[3-(thiophen-2-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2751445.png)

![1-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(2-methoxyphenyl)urea](/img/structure/B2751448.png)